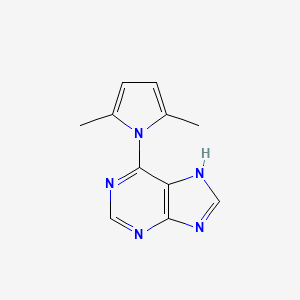
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy and hydroxy functional groups attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxyacetophenone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is performed under reflux conditions, with the mixture being heated to around 60-80°C for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted phenyl derivatives.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,4-Dimethoxyphenyl)-2-propen-1-one and 1-(4-Hydroxyphenyl)-2-propen-1-one share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of both methoxy and hydroxy groups on the phenyl rings of this compound imparts unique reactivity and potential biological activities, distinguishing it from other related compounds.
特性
CAS番号 |
137580-98-4 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11,18H,1-2H3 |
InChIキー |
HQNPNDMBXWMBLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


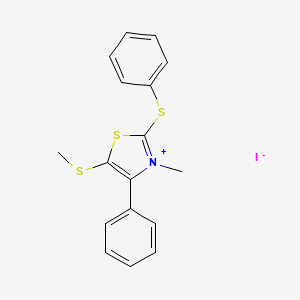
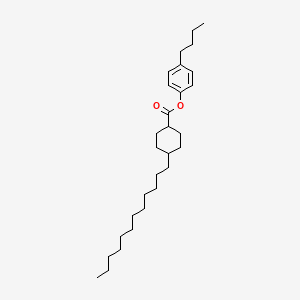
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
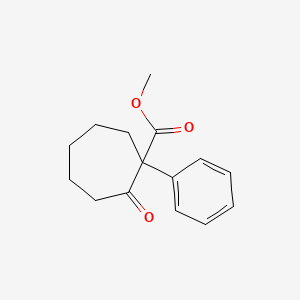
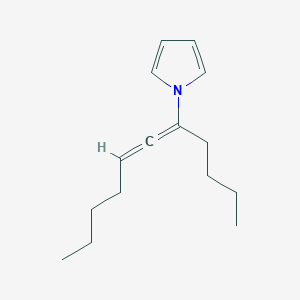
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
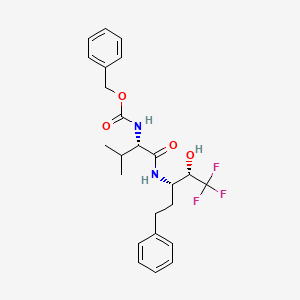
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)

![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

